Bis(pentafluorophenyl)phenylarsine
Description
Contextualizing the Role of Organoarsenic Compounds in Modern Synthetic Chemistry
Organoarsenic chemistry, the study of compounds containing carbon-arsenic bonds, has a rich and complex history. acs.orgwikipedia.org Initially explored for their medicinal properties, which led to the development of the first effective treatment for syphilis, Salvarsan, these compounds have since found applications in various domains, including as herbicides, insecticides, and fungicides. acs.orgconicet.gov.aracs.org However, growing environmental and health concerns have led to a decline in these applications. acs.orgacs.org
In modern synthetic chemistry, the focus has shifted towards the unique properties of organoarsenic compounds as ligands in coordination chemistry and catalysis. wikipedia.org Symmetrical organoarsenic(III) compounds, such as triphenylarsine (B46628), are well-established ligands that behave similarly to phosphines but are generally less basic. wikipedia.org The development of new synthetic methodologies, such as palladium-catalyzed arsinations, has expanded the accessible range of functionalized tertiary arsines, opening new avenues for their application. conicet.gov.areurekaselect.com These compounds are investigated for their potential to influence the reactivity and selectivity of metal-catalyzed reactions in ways that are distinct from their more common phosphorus counterparts. conicet.gov.ar
Significance of Perfluorinated Aryl Substituents in Ligand Design and Chemical Reactivity
The introduction of perfluorinated aryl groups, such as the pentafluorophenyl (C₆F₅) group, onto a central coordinating atom like arsenic has profound effects on the ligand's properties and subsequent chemical reactivity. These substituents are strongly electron-withdrawing, which significantly alters the electronic character of the metal center to which they are coordinated. acs.org This electronic modification can enhance the catalytic activity of metal complexes in various reactions. acs.org
Furthermore, perfluorinated aryl groups introduce unique steric and non-covalent interaction possibilities. The fluorine atoms can participate in hydrogen bonding and other electrostatic interactions, influencing the secondary coordination sphere and the stability of reaction intermediates. mdpi.com The presence of multiple fluorine atoms also increases the lipophilicity and thermal stability of the resulting compounds. mdpi.comchemsrc.com In the context of ligand design, these features are exploited to fine-tune the performance of catalysts, for example, by creating more Lewis acidic metal centers or by inhibiting the formation of undesirable adducts. mdpi.com
Research Landscape of Arsine Ligands in Comparison to Phosphine (B1218219) Analogues for Catalysis and Coordination
In the realm of coordination chemistry and homogeneous catalysis, tertiary phosphines have long been the dominant class of ligands. researchgate.net However, there is a growing body of research demonstrating that arsine ligands can offer distinct advantages in certain catalytic processes. conicet.gov.areurekaselect.com Arsines are generally less σ-donating than their phosphine counterparts, a property that can be beneficial in reactions where an electron-deficient metal center is desirable. acs.org For instance, in some palladium-catalyzed coupling reactions, arsine ligands have been shown to lead to significantly higher reaction rates compared to analogous phosphine ligands. acs.org
Despite these potential benefits, the development and application of arsine ligands have been less extensive than that of phosphines. conicet.gov.areurekaselect.com This is partly due to the historical challenges associated with the synthesis of functionalized arsines, which often involve hazardous and volatile precursors. acs.org However, recent advances in synthetic methods are beginning to address this limitation. conicet.gov.areurekaselect.com Comparative studies of phosphine and arsine ligands in various catalytic systems, such as hydroformylation and direct arylation, continue to reveal the unique contributions of each ligand class, highlighting the potential for arsines to serve as valuable tools for catalyst design. acs.orgrsc.org The coordination chemistry of arsines also shows differences from phosphines, with variations in bond lengths and coordination geometries that can impact the stability and reactivity of the resulting metal complexes. acs.org
Table 1: General Comparison of Phosphine and Arsine Ligands
| Property | Phosphine Ligands (PR₃) | Arsine Ligands (AsR₃) |
|---|---|---|
| σ-Donation | Generally stronger σ-donors | Generally weaker σ-donors acs.org |
| π-Acceptance | Variable, dependent on R groups | Generally considered better π-acceptors |
| Basicity | More basic | Less basic wikipedia.org |
| Bond Strength (M-E) | M-P bonds are typically stronger | M-As bonds are typically weaker |
| Synthetic Availability | Wide variety of ligands are commercially available and synthetically accessible | Fewer ligands are commercially available, and synthesis can be more challenging conicet.gov.areurekaselect.com |
| Catalytic Applications | Extensively used in a vast range of catalytic reactions | Used in specific applications where their electronic properties are advantageous, such as certain cross-coupling reactions conicet.gov.aracs.org |
Structure
2D Structure
Properties
CAS No. |
20901-24-0 |
|---|---|
Molecular Formula |
C18H5AsF10 |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylarsane |
InChI |
InChI=1S/C18H5AsF10/c20-9-7(10(21)14(25)17(28)13(9)24)19(6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H |
InChI Key |
GDLLDXXSHOPIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Coordination Chemistry and Ligand Properties of Bis Pentafluorophenyl Phenylarsine
Electronic and Steric Properties of Pentafluorophenylarsine Ligands
The coordination chemistry of bis(pentafluorophenyl)phenylarsine is fundamentally dictated by the electronic and steric characteristics of the ligand. These properties, particularly the interplay between the arsine donor atom and the highly fluorinated phenyl rings, determine its behavior when binding to transition metals.
Arsine ligands, in general, are known to be less effective σ-donors compared to their phosphine (B1218219) counterparts. conicet.gov.ar This reduced σ-donating capacity arises from the electronic structure of arsenic. The introduction of electron-withdrawing pentafluorophenyl groups further diminishes the σ-donor strength of the arsine moiety in this compound. Conversely, the presence of empty, accessible d-orbitals on the arsenic atom allows for π-back-donation from the metal center, giving the ligand π-acceptor characteristics. Stibines, which are even heavier pnictogen-based ligands, are noted as being worse σ-donors and can act as electron density acceptors. nih.gov The balance between σ-donation and π-acceptance is a critical factor in the stability and reactivity of the resulting metal complexes.
The perfluorinated pentafluorophenyl (C₆F₅) groups exert a profound influence on the electronic properties of the ligand and its interactions with metal centers. The strong inductive effect of the fluorine atoms withdraws electron density from the arsenic atom, which in turn affects the metal-ligand bond. mdpi.com This electron-withdrawing nature enhances the Lewis acidity at the metal center, making it more susceptible to nucleophilic attack. The pentafluorophenyl ligand is considered a weak acceptor group. nih.gov In related platinum(II) complexes, the presence of pentafluorophenyl groups leads to significant changes in electron distribution, causing a red-shift in absorption bands due to metal-to-ligand charge transfer. mdpi.com This alteration of electron density and reduction of the metal's nucleophilic tendencies through fluorination are key consequences of using perfluorinated ligands. mdpi.com
Table 1: Comparison of Electronic Effects of Phenyl vs. Pentafluorophenyl Groups
| Property | Phenyl Group (C₆H₅) | Pentafluorophenyl Group (C₆F₅) |
|---|---|---|
| Inductive Effect | Weakly electron-donating or -withdrawing | Strongly electron-withdrawing mdpi.com |
| Effect on Ligand σ-Donation | Higher σ-donation | Lower σ-donation conicet.gov.ar |
| Effect on Metal Center | Increases electron density | Decreases electron density (enhances Lewis acidity) nih.gov |
| Influence on MLCT | Less pronounced | Promotes metal-to-ligand charge transfer (MLCT) mdpi.com |
Ligand Field Effects and Crystal Field Stabilization Energies in Transition Metal Complexes
According to crystal field theory (CFT), the interaction between a transition metal and its ligands arises from the electrostatic attraction between the positively charged metal cation and the negative charge of the ligands' non-bonding electrons. wikipedia.org This interaction causes the degenerate d-orbitals of the metal ion to split into different energy levels. The energy difference between these split orbitals is known as the crystal field splitting energy (Δ). numberanalytics.com
The Crystal Field Stabilization Energy (CFSE) is the stability gained by placing a transition metal ion in the crystal field generated by the ligands. wikipedia.org It is determined by the number of electrons in the split d-orbitals. numberanalytics.com The magnitude of the splitting and thus the CFSE is influenced by the nature of the ligand. Strong field ligands induce a large splitting, leading to a higher CFSE and often low-spin complexes, while weak field ligands cause a smaller splitting and favor high-spin complexes. fiveable.me Arsine ligands are generally considered to be weaker field ligands compared to phosphines. The electron-withdrawing nature of the pentafluorophenyl groups in this compound would further weaken its ligand field strength.
The CFSE for an octahedral complex can be calculated using the formula: CFSE = (-0.4 * n(t₂g) + 0.6 * n(eg)) * Δo where n(t₂g) and n(eg) are the number of electrons in the t₂g and eg orbitals, respectively, and Δo is the crystal field splitting parameter for an octahedral field. numberanalytics.com
Complexation Behavior with Transition Metals
The unique electronic and steric profile of this compound dictates its complexation behavior with various transition metals, leading to the formation of diverse molecular architectures.
This compound can participate in the formation of both homoleptic and heteroleptic complexes.
Homoleptic complexes contain only one type of ligand bound to the central metal ion. An example would be a complex where multiple this compound ligands coordinate to a single metal center.
Heteroleptic complexes feature more than one type of ligand coordinated to the metal. For instance, a complex could contain this compound along with other ligands like carbonyls, halides, or different phosphine/arsine ligands.
The formation and stability of heteroleptic complexes are influenced by factors such as the relative thermodynamic stability of the different possible species and steric effects. nih.gov For example, in copper(I) complexes with phenanthroline and bis-phosphine ligands, stable heteroleptic complexes are formed with less sterically hindered phenanthrolines, whereas bulky substituents can lead to the exclusive formation of homoleptic complexes. nih.gov Given the steric bulk of the three aryl groups in this compound, the formation of its homoleptic complexes, particularly with smaller metal ions, might be sterically hindered.
As a monodentate ligand, this compound is expected to coordinate to a metal center through the lone pair of electrons on the arsenic atom. However, its structural features also allow for more complex coordination behaviors.
Monodentate Coordination: This is the most straightforward coordination mode, where the arsine ligand binds to a single metal center. In a complex of bis(pentafluorophenyl)mercury (B15195689) with a bulky bis(phosphane oxide) ligand, the ligand was observed to behave in a monodentate fashion, resulting in a T-shaped three-coordinate mercury atom. mdpi.com
Bridging Coordination: The ligand could potentially bridge two metal centers. While this compound itself is not a classic bridging ligand, related phosphine and arsine ligands have been shown to form bridges in polynuclear complexes. For example, a bis(phosphane oxide) ligand connects two mercury atoms in a complex with bis(pentafluorophenyl)mercury. mdpi.comresearchgate.net Similarly, ((diphenylphosphino)methyl)phenylarsine acts as a bridging ligand in dinuclear and trinuclear gold(I) complexes. researchgate.net
Coordination Geometries: The steric and electronic properties of the ligands are primary determinants of the coordination geometry around the metal center. nih.gov In complexes with bulky ligands, distorted geometries are common. For instance, complexes of bis(pentafluorophenyl)mercury with phosphane oxide ligands exhibit distorted T-shaped and tetrahedral geometries. mdpi.comresearchgate.net A rhodium(I) complex with a chelating triphosphine (B1213122) ligand shows a square-planar geometry. acs.org The coordination of this compound would likely lead to common geometries such as tetrahedral or square planar, depending on the metal ion and the other ligands present, with potential distortions due to the ligand's steric demands.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Example from Related Compounds |
|---|---|---|
| Monodentate | Ligand binds to a single metal center via the As atom. | A bulky bis(phosphane oxide) ligand coordinates to a single Hg atom in [Hg(C₆F₅)₂{2-PPh₂(O)C₆H₄}₂O]. conicet.gov.armdpi.com |
| Bridging | Ligand spans between two or more metal centers. | The ligand {Ph₂P(O)}₂CH₂ acts as a bridge between two {Hg(C₆F₅)₂} units. mdpi.comresearchgate.net |
| Chelating | Not applicable for this monodentate ligand. | N/A |
Structure-Property Relationships in this compound Metal Adducts
The electronic properties of this compound, PhAs(C₆F₅)₂, are dictated by the presence of one electron-donating phenyl group and two strongly electron-withdrawing pentafluorophenyl groups attached to the arsenic atom. This combination would make it a weaker σ-donor but a potentially stronger π-acceptor compared to triphenylarsine (B46628). These electronic characteristics would directly influence the properties of its metal adducts.
A systematic study of structure-property relationships would involve synthesizing a series of metal complexes and analyzing them using techniques like X-ray crystallography and various spectroscopic methods (NMR, IR, UV-Vis).
Key Structural Features and Expected Properties:
Bond Lengths and Angles: In a metal adduct, the metal-arsenic (M-As) bond length would be a key indicator of the bond strength. Shorter M-As bonds might suggest stronger binding. The high degree of fluorination could lead to intramolecular or intermolecular non-covalent interactions (e.g., F···H or F···π stacking), influencing the crystal packing and potentially the complex's stability and reactivity.
Spectroscopic Signatures:
³¹P NMR Spectroscopy: While not directly applicable, in the analogous phosphine complexes, the ³¹P NMR chemical shift and the M-P coupling constants provide significant insight into the electronic environment of the metal center. For the arsine ligand, techniques like ¹⁹F NMR would be crucial to probe the electronic changes in the pentafluorophenyl rings upon coordination.
IR Spectroscopy: The vibrational frequencies of the C-F and C-As bonds would shift upon coordination, providing information about the strength of the M-As interaction.
Without experimental data, a specific data table correlating structure with properties for this compound adducts cannot be generated.
Reactivity of this compound Metal Complexes
The reactivity of metal complexes containing the PhAs(C₆F₅)₂ ligand would be heavily influenced by its unique electronic profile. The strong electron-withdrawing nature of the two C₆F₅ groups would render the coordinated arsenic atom less basic and the metal center more electrophilic.
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental reaction steps in organometallic catalysis. wikipedia.orglibretexts.org
Oxidative Addition: This process involves the metal center's oxidation state and coordination number increasing by two. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in For a metal complex of this compound, the electron-poor nature of the metal center would generally disfavor oxidative addition compared to complexes with more electron-donating ligands. However, this reactivity is highly dependent on the metal itself, its initial oxidation state, and the substrate undergoing addition. mugberiagangadharmahavidyalaya.ac.in
Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state and coordination number by two. wikipedia.org The process is favored when the metal is in a higher oxidation state and the ligands to be eliminated are positioned cis to each other. wikipedia.org The strong π-acceptor character of the PhAs(C₆F₅)₂ ligand could stabilize the higher oxidation state of the metal, potentially making reductive elimination more challenging compared to complexes with purely σ-donating ligands.
Ligand Exchange Dynamics and Stability of Coordination Compounds
Ligand exchange is a reaction where a ligand in a complex is replaced by another from the surrounding solution. savemyexams.comstudymind.co.uk The rate and equilibrium of this process depend on the relative bond strengths and steric factors.
The stability of a this compound coordination compound would be a function of the M-As bond strength. The strong π-acceptor capability of the ligand could lead to significant back-bonding from electron-rich metals, resulting in a stable complex. Conversely, with electron-poor metal centers, the weak σ-donation of the arsine might lead to a relatively labile M-As bond, facilitating ligand exchange. Photochemical methods or redox processes can also be employed to induce ligand substitution in otherwise inert complexes. libretexts.org
Metal-Mediated Transformations Involving the Arsine Ligand
In some cases, the ligand itself can undergo chemical transformation while coordinated to a metal center. For a ligand like this compound, a plausible metal-mediated transformation is the activation of a C-F bond on one of the pentafluorophenyl rings. nih.govnih.gov Given the proximity of the C-F bonds to the metal center, an intramolecular oxidative addition of an ortho C-F bond could occur, leading to a cyclometalated species. This type of reactivity is known for related fluorinated phosphine and aryl ligands and is a significant area of research in organometallic chemistry. nih.gov
Catalytic Applications of Bis Pentafluorophenyl Phenylarsine and Its Metal Complexes
Role as a Ligand in Homogeneous Transition Metal Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, heavily relies on the properties of the ligands coordinated to the metal center. rsc.org Ligands are not mere spectators; they play a crucial role in modulating the electronic and steric environment of the metal, thereby influencing the catalyst's activity, selectivity, and stability. mdpi.com Arsine ligands, containing a trivalent arsenic atom, are analogues of the more commonly used phosphine (B1218219) ligands. nih.gov Generally, arsines are considered to be less basic and more polarizable than their phosphine counterparts.
Bis(pentafluorophenyl)phenylarsine, with the chemical formula As(C₆F₅)₂(C₆H₅), is a triarylarsine ligand. Its structure is characterized by the presence of two strongly electron-withdrawing pentafluorophenyl groups and one phenyl group attached to the arsenic atom. These pentafluorophenyl groups significantly reduce the electron-donating ability of the arsenic lone pair, making this compound a poor σ-donor but a potentially strong π-acceptor ligand. This π-acidity arises from the overlap of the metal's d-orbitals with the low-lying σ* orbitals of the As-C bonds. The electronic properties of this ligand can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. nih.gov
The steric profile of this compound is also significant. The three aryl groups create a bulky environment around the metal center, which can influence substrate coordination and the regioselectivity of catalytic reactions. The combination of its distinct electronic and steric features makes it an interesting candidate for various catalytic transformations.
Applications in C-C Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.net The performance of the palladium catalyst is intimately linked to the nature of the ancillary ligands.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. mdpi.com The catalytic cycle generally involves oxidative addition of the organic halide to the Pd(0) center, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
Heck Reactions
The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org The reaction mechanism typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org
Detailed studies on the application of this compound in Heck reactions are scarce in the current literature. The efficiency of the Heck reaction is known to be sensitive to the electronic and steric properties of the ligands on the palladium catalyst. rsc.orguwindsor.ca Bulky ligands are often employed to promote the catalytic cycle. uwindsor.ca The related phosphine, Bis(pentafluorophenyl)phenylphosphine, has been noted for its use as a ligand in the palladium-catalyzed Heck reaction of iodobenzene (B50100) and styrene. mjcce.org.mk
Other Cross-Coupling Methodologies (e.g., Stille, Negishi, Sonogashira)
Other significant palladium-catalyzed cross-coupling reactions include the Stille, Negishi, and Sonogashira reactions, which utilize organotin, organozinc, and terminal alkyne nucleophiles, respectively.
Stille Coupling: This reaction pairs an organostannane with an sp²-hybridized organic halide. organic-chemistry.org A key advantage is the stability and functional group tolerance of the organostannane reagents. wikipedia.org Mechanistic studies have sometimes employed arsine ligands like triphenylarsine (B46628) to probe the reaction pathway. For instance, the mechanism of the Stille reaction catalyzed by palladium ligated to an arsine has been investigated, indicating that species like PhPdI(AsPh₃)(DMF) can react with vinylstannane. mjcce.org.mk However, specific examples employing this compound are not documented in the reviewed literature.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov It is known for the high reactivity of the organozinc nucleophiles. Catalyst systems for Negishi couplings have been extensively developed, often utilizing bulky phosphine ligands. nih.gov There is no specific information available in the searched literature on the use of this compound in this context.
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.org It is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst. walisongo.ac.id While various phosphine-based palladium catalysts are common, information regarding the use of this compound is not present in the available literature.
Mechanism of Catalytic Activity and Ligand Influence
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligand bound to the palladium center profoundly influences each of these steps.
Oxidative Addition: The reaction of the organic halide with the Pd(0) complex to form a Pd(II) species is often the rate-determining step. Electron-rich ligands can accelerate this step by increasing the electron density on the palladium center, facilitating its reaction with the electrophile. Conversely, electron-poor ligands, such as this compound with its strongly withdrawing pentafluorophenyl groups, would be expected to slow down the oxidative addition step.
Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organoboron, -tin, or -zinc) is transferred to the Pd(II) complex. The mechanism of this step can be complex and is influenced by the nature of the ligand, the nucleophile, and the reaction conditions.
Reductive Elimination: This final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. This step is generally favored by bulky ligands, which can bring the two organic groups on the palladium into close proximity. Electron-withdrawing ligands, like this compound, can also promote reductive elimination by destabilizing the Pd(II) intermediate and favoring the formation of the more stable Pd(0) complex.
Hydroformylation and Related Carbonylation Processes
Hydroformylation, or the oxo process, is a major industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. The reaction is catalyzed by transition metal complexes, most commonly of cobalt or rhodium. The ligands on the metal center are critical for controlling the rate and, importantly, the regioselectivity (linear vs. branched aldehyde) of the reaction.
Carbonylation reactions, in a broader sense, involve the introduction of a carbonyl group into an organic molecule. These reactions are also typically catalyzed by transition metal complexes.
While phosphine ligands are extensively used and studied in hydroformylation and other carbonylation reactions, the use of arsine ligands is less frequent. mjcce.org.mk Novel arsine ligands have been explored for selective hydroformylation. mjcce.org.mk However, a review of the scientific literature did not yield specific examples of this compound being applied as a ligand in either hydroformylation or other carbonylation processes. The electronic properties of this ligand, particularly its strong π-acidity, could potentially influence the CO insertion and hydride migration steps in these catalytic cycles, but experimental data to support this is currently lacking.
Catalytic Activity and Selectivity in Alkene Hydroformylation
There is no specific data available in the reviewed literature concerning the catalytic activity and selectivity of this compound or its metal complexes in alkene hydroformylation. Hydroformylation is a critical industrial process for producing aldehydes from alkenes, and the choice of ligand is paramount in controlling the reaction's rate and regioselectivity (i.e., the ratio of linear to branched aldehydes). nih.govnih.gov Research has explored a variety of phosphine and, to a lesser extent, arsine ligands to optimize this transformation. uni-freiburg.dersc.orgmdpi.com For instance, rhodium complexes with certain phosphine ligands are known to be highly effective catalysts for this process. rsc.orgjmcs.org.mx However, studies detailing the performance of this compound, which features strongly electron-withdrawing pentafluorophenyl groups, are not present in the available scientific record. Therefore, no data tables on its specific catalytic performance can be generated.
Synergistic Effects in Mixed Ligand Systems (e.g., Phosphine/Arsine)
The concept of mixed-ligand systems, particularly those combining phosphine and arsine donors, has been investigated to uncover potential synergistic effects that could enhance catalytic performance in reactions like hydroformylation. These effects can influence the electronic and steric environment of the metal center, potentially leading to improved activity or selectivity. While studies have been conducted on mixed phosphine-arsine ligands, such as ((diphenylphosphino)methyl)phenylarsine, in complexes with metals like gold, the findings are not directly related to hydroformylation catalysis. researchgate.net The literature search did not yield any studies specifically investigating this compound in mixed-ligand systems for catalytic applications. Consequently, there is no information on any synergistic effects involving this particular compound.
Catalysis in Polymerization Reactions
Olefin Polymerization and Copolymerization
The use of transition metal complexes as catalysts is central to olefin polymerization, producing a vast range of polymeric materials. The ligand architecture plays a crucial role in determining the catalytic activity, thermal stability, and properties of the resulting polymer, such as molecular weight and polydispersity. nih.govnih.gov Various catalyst systems, including those based on bis-biphenyl-phenoxy or α,α'-bisimino-2,3:5,6-bis(pentamethylene)pyridyl ligands with metals like iron, cobalt, and zirconium, have been developed for ethylene (B1197577) polymerization and copolymerization. nih.govgoogle.com Additionally, compounds like tris(pentafluorophenyl)borane (B72294) have been established as effective catalysts or co-catalysts in polymerization reactions. rsc.orgsemanticscholar.org
However, there is a notable absence of research in the accessible literature detailing the use of this compound as a ligand for metal complexes in olefin polymerization or copolymerization. Therefore, no data on its catalytic activity, the properties of polymers produced, or comparisons with other catalysts can be provided.
Controlled Polymerization Techniques Mediated by Arsine Complexes
Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. While α-diimine ligands complexed with late transition metals are well-known for their role in controlled olefin polymerization, information on arsine-based analogues is less common. osti.gov The search for specific applications of this compound in controlled polymerization methods, such as ring-opening polymerization or other specific techniques, yielded no results. Although the catalytic potential of related compounds like tris(pentafluorophenyl)borane in the ring-opening polymerization of benzoxazines has been explored, similar studies involving this compound are not documented. semanticscholar.org
Spectroscopic and Structural Elucidation of Bis Pentafluorophenyl Phenylarsine Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organoarsenic compounds. For Bis(pentafluorophenyl)phenylarsine, a multi-nuclear approach would be required for a full characterization.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, etc.) Characterization
A complete NMR characterization would involve acquiring and analyzing spectra from several different nuclei.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the unfluorinated phenyl group. These would likely appear as complex multiplets in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum would provide information on all carbon environments within the molecule. Signals would be expected for the carbons of the phenyl ring and the two distinct pentafluorophenyl rings. The carbon atoms directly bonded to arsenic and those bonded to fluorine would exhibit characteristic chemical shifts and coupling constants (J-coupling) to both arsenic (⁷⁵As, I=3/2) and fluorine (¹⁹F, I=1/2).
¹⁹F NMR: The fluorine-19 NMR is particularly informative for this molecule. Typically, the ¹⁹F NMR spectrum of a C₆F₅ group shows three distinct signals for the ortho-, meta-, and para-fluorines, usually with an integration ratio of 2:2:1. For analogous compounds like trans-[Pd(C₆F₅)₂(PPh₂Per)₂], the ¹⁹F NMR signals for the C₆F₅ groups show ortho-fluorines around -111.9 ppm, with the para- and meta-fluorines resonating further upfield. nih.gov
Other Nuclei: While less common, ⁷⁵As NMR could theoretically be performed, though its utility is often hampered by the nucleus's large quadrupole moment, which leads to very broad signals.
Analysis of Chemical Shifts and Coupling Constants for Structural Assignment and Electronic Effects
The chemical shifts (δ) and spin-spin coupling constants (J) are critical for confirming the molecular structure and understanding the electronic properties. The electron-withdrawing nature of the two pentafluorophenyl groups is expected to significantly influence the electron density at the arsenic center and, consequently, the chemical shifts of the nuclei in the phenyl group. The ¹⁹F chemical shifts, particularly of the para-fluorine (Fp), are sensitive to the π-electronic interaction of the substituent attached to the C₆F₅ ring. rsc.org Analysis of the various ¹H-¹³C, ¹³C-¹⁹F, and ¹⁹F-¹⁹F coupling constants would be instrumental in assigning the specific resonances to their respective atoms in the molecule.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to study dynamic processes such as bond rotation. In this compound, restricted rotation around the As-C bonds, particularly those of the bulky C₆F₅ groups, could potentially be observed at low temperatures. This would lead to the broadening and eventual splitting of NMR signals as the rate of rotation slows on the NMR timescale. Such studies provide valuable information on the conformational flexibility and rotational energy barriers within the molecule. For example, variable temperature NMR studies on related bis(pentafluorophenyl)borane (B69467) compounds have been used to quantify the energy barrier for rotation around B-O bonds. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a molecular "fingerprint" and is used to identify the functional groups present in a molecule.
Vibrational Analysis and Assignment of Characteristic Absorption Bands
The IR and Raman spectra of this compound would be dominated by vibrations associated with the phenyl and pentafluorophenyl rings. Key absorption bands would include:
C-H stretching: From the phenyl group, typically found around 3100-3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations for both types of rings, expected in the 1600-1400 cm⁻¹ region.
C-F stretching: Strong, characteristic absorptions for the C-F bonds of the pentafluorophenyl groups are expected. In related C₆F₅-phosphine complexes, ν(C-F) bands are observed in the 1314-1028 cm⁻¹ range. rsc.org A particularly strong band associated with the C₆F₅ group is often found near 950-960 cm⁻¹. nih.gov
"X-sensitive" modes: Vibrations involving the substituent on the C₆F₅ ring (in this case, the arsenic atom) are typically found in the 850-750 cm⁻¹ region.
As-C stretching: Vibrations corresponding to the arsenic-carbon bonds would occur at lower frequencies.
Identification of Functional Groups and Molecular Fingerprints
The combination of vibrational modes provides a unique spectral fingerprint for this compound. The presence of strong C-F stretching bands and the absence of certain vibrations (like O-H or N-H stretches) would confirm the identity and purity of the compound. The low-frequency region (below 400 cm⁻¹), as investigated by Kemmitt et al., would contain information about the skeletal vibrations of the molecule, including deformations of the rings and vibrations involving the heavier arsenic atom. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. tanta.edu.eglibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eg The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. tanta.edu.eg
Electronic Transitions and Absorbance Properties of the Compound and Its Complexes
The electronic absorption spectra of organoarsenic compounds, including this compound, are characterized by transitions involving n, π, and σ electrons. upi.edu The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength and often exhibits broad bands. upi.edu This broadening is a result of the superposition of various vibrational and rotational transitions on the primary electronic transition. ubbcluj.ro
In complexes of this compound, the electronic transitions can be influenced by the nature of the metal and other ligands present. For instance, in gold(I) complexes with bis(thiosemicarbazones), the absorption bands are attributed to electronic transitions within the ligands. nih.gov The environment of the molecule, such as the solvent, can also affect the position and intensity of absorption bands. tanta.edu.eg For example, changes in solvent polarity can lead to shifts in the absorption maxima (λmax). tanta.edu.eg
Complexes of this compound with transition metals can exhibit intricate UV-Vis spectra. The absorption spectrum of a trinuclear gold-copper complex, for example, shows a band at 578 nm, with an extinction coefficient (ε) of 15800 M⁻¹cm⁻¹. researchgate.net The specific electronic transitions responsible for these absorptions can be a combination of ligand-centered transitions and charge-transfer bands.
Characterization of Metal-to-Ligand and Ligand-to-Metal Charge Transfer Bands
Charge-transfer (CT) transitions are a significant feature in the UV-Vis spectra of transition metal complexes and involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those centered on the ligands. libretexts.orgwikipedia.org These transitions are typically much more intense than the weaker d-d transitions. wikipedia.org
Metal-to-Ligand Charge Transfer (MLCT) bands arise when an electron is excited from a metal-centered orbital to a ligand-centered orbital. libretexts.orgdalalinstitute.com This process results in the formal oxidation of the metal. wikipedia.org MLCT is common in complexes where the metal is in a low oxidation state and the ligand has low-lying π* orbitals, such as in bipyridine complexes. dalalinstitute.cominflibnet.ac.in The intense color of many ruthenium(II) polypyridine complexes, for example, is due to MLCT transitions. nih.gov
Ligand-to-Metal Charge Transfer (LMCT) bands occur when an electron moves from a ligand-based orbital to a metal-based orbital, leading to the formal reduction of the metal. libretexts.orgdalalinstitute.com LMCT transitions are favored when the ligand has high-energy lone pairs of electrons and the metal is in a high oxidation state. libretexts.org The energy of LMCT bands is dependent on the donating ability of the ligand and the accepting ability of the metal. For a series of complexes with the same metal, the energy of the LMCT band will decrease as the ligand becomes easier to oxidize.
In the context of this compound complexes, the highly electron-withdrawing pentafluorophenyl groups can influence the energies of the molecular orbitals involved in charge transfer. researchgate.net The phenylarsine (B13959437) moiety itself can participate in both donating and accepting electron density, depending on the electronic requirements of the metal center. Therefore, both MLCT and LMCT transitions could be anticipated in its coordination compounds, providing a rich area for spectroscopic investigation.
Mass Spectrometry
Mass spectrometry is an indispensable analytical tool for the characterization of chemical compounds, providing information about their molecular weight and structure. usgovcloudapi.net This technique involves ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). usgovcloudapi.net
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For bis(pentafluorophenyl)phenylphosphine, a related compound, the computed exact mass is 441.99691878 Da. nih.gov This level of precision is essential for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas.
Fragmentation Pattern Analysis for Structural Elucidation
In addition to providing the molecular weight, mass spectrometry offers structural insights through the analysis of fragmentation patterns. usgovcloudapi.netnih.gov When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. nih.gov The pattern of these fragment ions serves as a "fingerprint" for the molecule, aiding in its structural elucidation.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
The solid-state structures of several related bis(pentafluorophenyl) compounds have been determined by X-ray crystallography. For example, the crystal structure of bis(pentafluorophenyl)tellurium difluoride reveals a ψ-trigonal bipyramidal geometry around the tellurium atom. researchgate.netresearchgate.net In the solid state, pairs of molecules are linked by weak Te⋯F interactions. researchgate.net
In the crystal structure of bis(pentafluorophenyl)zinc, the zinc center adopts a nearly linear geometry. researchgate.net A dominant feature of its solid-state structure is the stacking of the pentafluorophenyl rings of adjacent molecules, with ring centroid-to-centroid distances of 3.503 and 3.563 Å. researchgate.net Additionally, a weak intermolecular C–F···Zn interaction is observed. researchgate.net Similarly, in benzyloxy-bis-pentafluorophenylborane, π-π stacking interactions between the phenyl and pentafluorophenyl rings are a key feature of the supramolecular assembly, forming chains within the crystal. tsijournals.com
For this compound, it can be anticipated that its crystal structure would also be influenced by intermolecular interactions involving the aromatic rings. The arrangement of the phenyl and two pentafluorophenyl groups around the central arsenic atom would define the molecular geometry, while π-stacking and other non-covalent interactions would dictate the packing of the molecules in the crystal lattice. The study of gold(I) complexes with related arsine ligands has shown that the coordination geometry around the gold atom can vary, and the crystal packing is often stabilized by a network of intermolecular contacts. rsc.org
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The crystal structure of tris(pentafluorophenyl)arsine (B73651) shows a pyramidal arrangement at the arsenic center, which is typical for triarylarsines. sci-hub.st The key bond lengths and angles determined for this analogous compound are presented below and serve as a reliable reference for understanding the geometry of this compound. The introduction of a phenyl group in place of one pentafluorophenyl group is expected to cause minor variations in these parameters due to differing steric and electronic effects, but the fundamental coordination geometry will be preserved.
Table 1: Selected Bond Lengths for Tris(pentafluorophenyl)arsine
| Bond | Length (Å) |
|---|---|
| As-C(1) | 1.965(5) |
| As-C(7) | 1.959(5) |
| As-C(13) | 1.968(5) |
Data sourced from crystallographic analysis of (C₆F₅)₃As. sci-hub.st
Table 2: Selected Bond Angles for Tris(pentafluorophenyl)arsine
| Angle | Degree (°) |
|---|---|
| C(1)-As-C(7) | 101.4(2) |
| C(1)-As-C(13) | 100.9(2) |
| C(7)-As-C(13) | 102.1(2) |
Data sourced from crystallographic analysis of (C₆F₅)₃As. sci-hub.st
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the case of pentafluorophenyl-substituted arsines, the packing is significantly influenced by interactions involving the fluorine atoms.
The crystal structure of tris(pentafluorophenyl)arsine reveals a packing arrangement primarily dictated by lattice packing effects rather than strong, specific intermolecular interactions. sci-hub.st The arrangement of the molecules in the unit cell does not suggest significant steric hindrance from non-bonded fluorine-fluorine contacts forcing distortions in the molecular structure. sci-hub.st However, in related structures containing both pentafluorophenyl and other aromatic groups, intermolecular interactions between the electron-deficient pentafluorophenyl rings and electron-rich phenyl rings can be a significant factor in the supramolecular assembly. These interactions, often described as π-stacking or quadrupole interactions, can influence the formation of specific packing motifs, such as one- or two-dimensional molecular assemblies.
In the broader context of organoarsenic compounds, where ligands such as bis((diphenylphosphino)methyl)phenylarsine are used, close intermolecular contacts, including gold-gold interactions in gold complexes, have been observed to play a crucial role in the solid-state structure. While not directly applicable to the free ligand, this highlights the potential for the arsenic center and its organic substituents to participate in directing crystal packing.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tris(pentafluorophenyl)arsine |
| Tetrakis(pentafluorophenyl)diarsine |
| Tetrakis(pentafluorophenyl)diarsenic(III) oxide |
Theoretical and Computational Chemistry of Bis Pentafluorophenyl Phenylarsine Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
DFT calculations serve as a fundamental method to predict the properties of molecules like Bis(pentafluorophenyl)phenylarsine. These calculations would provide invaluable insights into its three-dimensional structure, stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
A computational study would begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process finds the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. Key parameters derived from this would include:
Bond Lengths: The distances between the arsenic center and the carbon atoms of the phenyl and pentafluorophenyl rings.
Bond Angles: The C-As-C bond angles, which define the geometry around the central arsenic atom.
Dihedral Angles: The rotational orientation of the phenyl and pentafluorophenyl rings relative to each other.
Conformational analysis would explore different spatial arrangements (conformers) of the rings due to rotation around the As-C bonds. By calculating the relative energies of these conformers, researchers could identify the most stable (lowest energy) conformation and the energy barriers between different conformers.
Frontier Molecular Orbital (FMO) Analysis and Energy Levels
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. Analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and spatial distribution of the HOMO would indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack.
LUMO: The energy and distribution of the LUMO would show the molecule's ability to accept electrons, identifying sites prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally implies higher reactivity.
A data table summarizing these energy levels would be a standard output of such a study.
Charge Distribution and Electrostatic Potential (ESP) Mapping
DFT calculations can determine how electron density is distributed across the this compound molecule.
Partial Atomic Charges: Methods like Mulliken population analysis would assign partial charges to each atom, quantifying the electron-withdrawing or -donating effects of the phenyl and highly electronegative pentafluorophenyl groups.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface. This color-coded map would show electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, providing a clear visual guide to the molecule's reactive sites.
Computational Studies on Reactivity and Reaction Mechanisms
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions involving this compound.
Elucidation of Transition States and Reaction Energy Profiles
For a proposed reaction, computational chemists can locate the transition state—the highest energy point along the reaction pathway.
Transition State (TS) Geometry: The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate.
Reaction Energy Profile: A diagram plotting the energy of the system as it progresses from reactants to products via the transition state would illustrate the reaction's kinetics and thermodynamics (whether it is exothermic or endothermic).
Reaction Pathway Prediction and Mechanistic Insights
Computational methods can be used to explore and compare different possible reaction pathways. By calculating the energy profiles for various potential mechanisms, researchers can predict the most likely pathway—the one with the lowest activation energy barrier. This provides deep mechanistic insights that can be difficult to obtain through experimental means alone, explaining how and why a reaction proceeds in a certain way.
While the framework for such a computational investigation is well-established, the specific application to this compound remains a subject for future research.
Simulation and Prediction of Spectroscopic Data.
Computational NMR Chemical Shift Prediction and Validation.
The prediction of NMR chemical shifts through computational methods is a well-established technique for structure elucidation and validation. For this compound, this would involve the calculation of ¹H, ¹³C, ¹⁹F, and potentially ⁷⁵As NMR parameters. Density Functional Theory (DFT) is a commonly employed method for such calculations. The process typically involves geometry optimization of the molecule followed by the application of a specific functional and basis set to calculate the magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose.
To ensure accuracy, the selection of an appropriate computational level (functional and basis set) is crucial and is often guided by benchmarking against experimental data for related compounds. For molecules containing heavy elements and extensive electron correlation effects, such as the arsine derivative , relativistic effects might also need to be considered for accurate predictions. Validation of the computed chemical shifts would be achieved by comparison with experimentally obtained NMR spectra of this compound. A strong correlation between the predicted and experimental values would confirm the accuracy of the computational model and the structural assignment.
Vibrational Frequency Calculations for IR and Raman Assignments.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within a compound. Computational chemistry can be a powerful ally in the assignment of vibrational modes. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. These calculations yield a set of normal modes and their corresponding frequencies, which can be correlated with the peaks observed in the experimental IR and Raman spectra.
For a molecule like this compound, the calculated vibrational frequencies would help in assigning specific stretching and bending modes associated with the phenyl and pentafluorophenyl rings, as well as the As-C bonds. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods, thereby improving the agreement with experimental data. The calculated IR intensities and Raman activities can further aid in the interpretation of the experimental spectra.
TD-DFT for Electronic Spectra and Photophysical Properties.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. For this compound, TD-DFT calculations could provide insights into its electronic structure and photophysical behavior. These calculations would yield information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved in these transitions (e.g., π-π, n-π).
The results from TD-DFT calculations can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the compound, which can then be compared with experimental measurements. Furthermore, by investigating the properties of the lowest excited states, it is possible to gain an understanding of the molecule's potential for luminescence and other photophysical processes. The choice of an appropriate functional is particularly important for TD-DFT calculations to obtain reliable results.
Comparative Computational Analysis with Analogous Pnictogen Compounds.
A comparative computational study of this compound with its analogous pnictogen compounds, such as the corresponding phosphine (B1218219) and stibine (B1205547) derivatives, would offer valuable insights into the trends in structure, bonding, and reactivity down Group 15 of the periodic table. By systematically replacing arsenic with phosphorus or antimony, the effects of the pnictogen atom on various molecular properties can be investigated.
Such a study would typically involve DFT calculations to determine the optimized geometries, bond lengths, and bond angles of the series of compounds. Analysis of the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), would reveal how the nature of the pnictogen atom influences the electronic properties. Furthermore, calculations of properties such as dipole moments, polarizabilities, and vibrational frequencies would provide a comprehensive understanding of the periodic trends within this class of compounds. This comparative approach would highlight the unique features of the arsine derivative in the context of its pnictogen congeners.
Advanced Research Directions and Future Outlook
Exploration of Bis(pentafluorophenyl)phenylarsine in Emerging Catalytic Transformations
The unique electronic properties of this compound, imparted by the strongly withdrawing pentafluorophenyl rings, make it a compelling candidate for a ligand in various catalytic transformations. While direct catalytic applications of this specific arsine are an emerging area of research, valuable insights can be drawn from the behavior of its phosphine (B1218219) analogue, Bis(pentafluorophenyl)phenylphosphine, and related organoborane catalysts.
Bis(pentafluorophenyl)phenylphosphine has been utilized as a ligand in palladium-catalyzed Heck reactions, a fundamental carbon-carbon bond-forming reaction. thermofisher.com Its application in the polymerization of olefins has also been noted. thermofisher.com The electron-deficient nature of the pentafluorophenyl groups can enhance the Lewis acidity of the metal center, potentially influencing reaction rates and selectivities.
Furthermore, the related compound bis(pentafluorophenyl)borane (B69467) has demonstrated significant catalytic activity. It has been explored as a catalyst for the hydrosilylation of carbonyls, a key transformation in organic synthesis. rsc.orgnii.ac.jp Its role as a mediator in the hydroboration of alkynes further underscores the catalytic potential of the bis(pentafluorophenyl) moiety. nii.ac.jp These examples strongly suggest that this compound could serve as a valuable ligand in a range of catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations, where fine-tuning of the electronic environment of the metal catalyst is crucial.
| Catalytic Transformation | Related Catalyst/Ligand | Potential Role of this compound |
| Heck Reaction | Bis(pentafluorophenyl)phenylphosphine | Ligand for Palladium Catalyst |
| Olefin Polymerization | Bis(pentafluorophenyl)phenylphosphine, Bis(pentafluorophenyl)borane | Ligand for Polymerization Catalyst |
| Hydrosilylation of Carbonyls | Bis(pentafluorophenyl)borane | Lewis Acidic Ligand or Catalyst |
| Hydroboration of Alkynes | Bis(pentafluorophenyl)borane | Mediator or Ligand for Catalyst |
Rational Design and Synthesis of Derivatives for Enhanced Ligand Performance and Tunable Properties
The performance of a metal-based catalyst is intrinsically linked to the steric and electronic properties of its ligands. The rational design and synthesis of derivatives of this compound offer a powerful strategy to modulate these properties for specific catalytic applications. nih.govrsc.org
Steric Tuning: The steric bulk of the ligand can be modified by introducing sterically demanding groups on the phenyl ring or by replacing the phenyl group with other aryl or alkyl moieties. rsc.org This can impact the coordination geometry around the metal center, influence substrate selectivity, and prevent catalyst deactivation pathways such as dimerization.
The synthesis of such derivatives can be achieved through various organic methodologies. For instance, functionalized phenyl Grignard or organolithium reagents can be reacted with bis(pentafluorophenyl)chloroarsine. Post-functionalization of a pre-synthesized this compound derivative bearing a reactive handle is another viable approach. The synthesis of related bis(pentafluorophenyl) compounds, such as bis(pentafluorophenyl)-o-carborane and its arylthio derivatives, provides valuable precedents for the synthetic methodologies that could be employed. rsc.org
Integration into Advanced Materials Architectures and Functional Systems
The incorporation of organoarsenic compounds into polymeric and supramolecular structures is a burgeoning area of materials science. researchgate.net this compound, with its robust chemical nature and potential for functionalization, is a promising building block for the creation of advanced materials with tailored properties.
Arsenic-Containing Polymers: There is growing interest in π-conjugated polymers containing arsenic atoms in the main chain. researchgate.netresearchgate.net These materials exhibit interesting optical and electronic properties. For example, π-conjugated polymers with triphenylarsine (B46628) units have been synthesized via Suzuki-Miyaura polycondensation, demonstrating that the arsenic atom can extend the conjugation length of the polymer backbone. researchgate.netresearchgate.net By analogy, difunctional derivatives of this compound could be employed as monomers in polymerization reactions to create novel materials with enhanced thermal stability and unique photophysical characteristics.
Metal-Organic Frameworks (MOFs): The design of functionalized ligands is central to the development of Metal-Organic Frameworks with specific properties. An organoarsine-based MOF has been reported, featuring cis-diarsine pockets that can be post-synthetically metalated. researchgate.net This highlights the potential for using derivatives of this compound to construct robust and porous MOFs with accessible arsenic sites for applications in gas storage, separation, and catalysis.
The use of pentafluorophenyl esters as versatile intermediates in polymer synthesis and post-polymerization modification further suggests pathways for integrating this compound functionalities into a wide range of polymer backbones. rsc.orggoogle.comnih.gov
| Material Type | Potential Role of this compound Derivatives | Potential Properties/Applications |
| Conjugated Polymers | Monomeric building block | Enhanced thermal stability, unique optical and electronic properties |
| Metal-Organic Frameworks | Functionalized linker | Porous materials for gas storage, separation, catalysis |
| Functionalized Polymers | Pendant functional group | Materials with tailored surface properties, stimuli-responsive materials |
Interdisciplinary Research Opportunities for Novel Applications
The unique characteristics of this compound open doors to a variety of interdisciplinary research avenues, bridging the gap between fundamental chemistry and applied sciences.
Materials Science and Photonics: The heavy atom effect of arsenic, combined with the electronic influence of the pentafluorophenyl groups, suggests that materials incorporating this compound could exhibit interesting photoluminescent properties, including phosphorescence. researchgate.net This could lead to applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Bioorganometallic Chemistry: While organoarsenic compounds have a historical association with toxicity, modern research is exploring the design of organometallic compounds with specific biological activities. rsc.org The targeted design of this compound derivatives could lead to the development of novel therapeutic or diagnostic agents, leveraging the unique reactivity of the arsenic center.
Environmental Science: The phosphine analogue, Bis(pentafluorophenyl)phenylphosphine, has been investigated for its potential in environmental applications, such as the degradation of pollutants. nih.gov This suggests that the arsenic counterpart could also be explored for similar purposes, potentially acting as a catalyst or a component in materials designed for environmental remediation.
The continued exploration of this compound and its derivatives promises to yield not only a deeper understanding of fundamental organoarsenic chemistry but also a new generation of functional molecules and materials with a broad range of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bis(pentafluorophenyl)phenylarsine, and what analytical techniques are essential for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves arsenic trifluoride reactions with pentafluorophenyl lithium derivatives under inert atmospheres. Key steps include stoichiometric control and low-temperature conditions to prevent decomposition. For purity and structural confirmation:
- Use multinuclear NMR spectroscopy (¹H, ¹⁹F, ⁷⁵As) to verify electronic environments and ligand coordination .
- X-ray crystallography is critical for resolving bond angles and arsenic-centered geometry .
- Elemental analysis and mass spectrometry (ESI-MS) validate molecular composition .
Q. What safety protocols are critical when handling this compound, considering its arsenic and fluorinated components?
- Methodological Answer :
- Follow GHS hazard guidelines (H302, H331) for arsenic toxicity and fluorinated compound reactivity .
- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods with HEPA filters.
- Implement emergency protocols for spills: isolate the area, neutralize with activated carbon, and dispose via hazardous waste channels .
Q. How is this compound utilized in coordination chemistry, and what ligand properties make it unique?
- Methodological Answer : Its strong σ-donor and weak π-acceptor characteristics stem from electron-withdrawing pentafluorophenyl groups. To study coordination behavior:
- Perform titration calorimetry to measure binding constants with transition metals (e.g., Pd, Pt).
- Compare cyclic voltammetry data to assess redox stability in metal complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Methodological Answer :
- Apply factorial design of experiments (DOE) to isolate variables (e.g., solvent polarity, temperature, metal precursors) affecting catalytic performance .
- Cross-validate results using in situ IR spectroscopy to monitor intermediate species during catalysis .
- Conduct meta-analyses of literature data to identify systemic biases (e.g., inconsistent substrate ratios) .
Q. What methodological frameworks are suitable for studying the electronic effects of pentafluorophenyl groups on the arsenic center?
- Methodological Answer :
- Integrate density functional theory (DFT) calculations with experimental XPS (X-ray photoelectron spectroscopy) to correlate theoretical and observed arsenic oxidation states .
- Use UV-Vis spectroscopy under varying pH conditions to probe ligand-to-metal charge transfer (LMCT) behavior .
Q. How can researchers design experiments to investigate the hydrolytic stability of this compound in aqueous systems?
- Methodological Answer :
- Employ accelerated aging studies with controlled humidity chambers and monitor degradation via HPLC-MS to identify hydrolysis byproducts .
- Use kinetic modeling to predict degradation pathways and half-lives under environmental conditions .
Data Contradiction and Validation
Q. What strategies address discrepancies in thermodynamic data (e.g., ΔG, ΔH) for arsenic-ligand bond dissociation in this compound?
- Methodological Answer :
- Compare isothermal titration calorimetry (ITC) results across multiple labs to standardize measurement protocols .
- Validate computational models (e.g., CASSCF calculations ) against experimental data to refine theoretical parameters .
Theoretical and Conceptual Frameworks
Q. How can researchers link the catalytic activity of this compound to broader organometallic reaction mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
